Adonixanthin 3-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

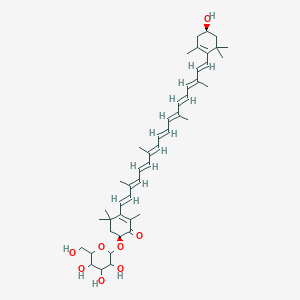

Adonixanthin 3-glucoside is a tetraterpene.

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

Adonixanthin 3-glucoside exhibits significant antioxidative capabilities, which have been extensively studied.

- Mechanism of Action : The compound's antioxidative activity is attributed to its long conjugated polyene system, which allows it to effectively quench reactive oxygen species (ROS). Studies have shown that adonixanthin can inhibit lipid peroxidation and protect cellular components from oxidative damage .

- Comparative Efficacy : In comparative studies with other carotenoids like astaxanthin and canthaxanthin, adonixanthin demonstrated a higher capacity to reduce lipid peroxidation in aqueous solutions, indicating its potential as a powerful antioxidant .

Anti-Cancer Applications

This compound has shown promise in cancer research, particularly concerning glioblastoma treatment.

- Cell Proliferation and Migration : Research indicates that adonixanthin can suppress cell proliferation and migration in glioblastoma models. In murine studies, oral administration of adonixanthin significantly reduced tumor progression .

- Mechanistic Insights : The compound was found to decrease the expression of key proteins involved in tumor progression, such as phosphorylated ERK1/2 and Akt, while increasing the expression of cyclin-dependent kinase inhibitors like p27. This suggests a multifaceted mechanism where adonixanthin not only inhibits tumor growth but also modulates cell cycle regulation .

Industrial Applications

The biosynthesis of this compound has implications for industrial applications, particularly in the food and cosmetic industries.

- Biosynthesis Enhancement : Recent studies have focused on engineering microbial strains to enhance the production of adonixanthin and its glycosylated forms. For instance, a strain of Corynebacterium glutamicum was engineered to produce high titers of glycosylated carotenoids, showcasing the potential for large-scale production .

- Nutraceuticals and Cosmetics : Given its potent antioxidative properties, adonixanthin is being explored as an ingredient in nutraceuticals aimed at combating oxidative stress-related diseases. Its stability and efficacy make it a valuable addition to cosmetic formulations designed to protect skin from UV damage .

Case Studies

Eigenschaften

Molekularformel |

C46H64O8 |

|---|---|

Molekulargewicht |

745 g/mol |

IUPAC-Name |

(6S)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-one |

InChI |

InChI=1S/C46H64O8/c1-29(17-13-19-31(3)21-23-36-33(5)25-35(48)26-45(36,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)40(49)38(27-46(37,9)10)53-44-43(52)42(51)41(50)39(28-47)54-44/h11-24,35,38-39,41-44,47-48,50-52H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,38+,39?,41?,42?,43?,44?/m1/s1 |

InChI-Schlüssel |

LOISLDIJCYHBBP-NAGSEYDASA-N |

Isomerische SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)/C)/C |

Kanonische SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.